methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
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Overview
Description
Methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate typically involves the following steps:
Formation of the butoxybenzoyl intermediate: This can be achieved by reacting 4-butoxybenzoic acid with a suitable activating agent like thionyl chloride to form 4-butoxybenzoyl chloride.
Amidation reaction: The 4-butoxybenzoyl chloride is then reacted with an amine, such as furan-2-ylamine, under basic conditions to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with methyl acrylate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl (Z)-2-[(4-methoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
- Methyl (Z)-2-[(4-ethoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
Uniqueness
Methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-4-11-24-15-9-7-14(8-10-15)18(21)20-17(19(22)23-2)13-16-6-5-12-25-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,21)/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYYTSYMBKFRQJ-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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